tert-Butyl (2-amino-3-fluorophenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-amino-3-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMLBUWXZRGJAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719947 | |
| Record name | tert-Butyl (2-amino-3-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954238-78-9 | |
| Record name | tert-Butyl (2-amino-3-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 954238-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
tert-Butyl (2-amino-3-fluorophenyl)carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications, and relevant research findings.
- Molecular Formula : C11H14F N O2
- Molecular Weight : 225.24 g/mol
- Structure : The compound features a tert-butyl group and an amino-substituted fluorophenyl moiety, which are critical for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
- Receptor Binding : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to various physiological processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that similar compounds can demonstrate significant antitumor properties by targeting cancer cell metabolism.
- Neuroprotective Effects : The compound's structural features suggest potential neuroprotective effects, which warrant further investigation in neurodegenerative disease models.
- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial activity against certain pathogens.
1. Synthesis and Evaluation
A study focused on the synthesis of this compound and its evaluation in various biological assays. The compound was synthesized through the reaction of 2-amino-3-fluorophenol with tert-butyl chloroformate in the presence of a base like triethylamine. The resulting product showed promising results in enzyme inhibition assays, suggesting potential therapeutic applications in drug development.
2. In Vitro Studies
In vitro studies demonstrated that this compound is a substrate for amino acid transport systems in gliosarcoma cells. This suggests that the compound can effectively enter cells and exert its biological effects. The uptake studies indicated high tumor-to-normal brain ratios, which is beneficial for targeted drug delivery in cancer therapy.
| Compound | Uptake in 9L Gliosarcoma Cells | Tumor-to-Normal Brain Ratio |
|---|---|---|
| This compound | High | 20:1 to 115:1 |
3. Pharmacokinetic Studies
Pharmacokinetic evaluations revealed that modifications in the structure of carbamate derivatives significantly affect their absorption, distribution, metabolism, and excretion (ADME) profiles. This information is crucial for optimizing the compound for clinical use.
Comparative Analysis with Similar Compounds
Understanding how structural variations impact biological activity is essential. Below is a comparison table highlighting some similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| tert-Butyl (2-amino-4-fluorophenyl)carbamate | Similar amino and fluorine substitution | Different position of fluorine affecting reactivity |
| tert-Butyl (3-amino-5-fluorophenyl)carbamate | Amino group at position 3 instead of position 2 | Variations in biological activity |
| tert-Butyl (4-amino-3-fluorophenyl)carbamate | Fluorine at position 3 with an amino group at 4 | May exhibit different pharmacokinetic properties |
Future Directions in Research
The ongoing research into this compound focuses on:
- Mechanistic Studies : Further elucidating the mechanisms by which this compound interacts with biological targets.
- In Vivo Models : Conducting animal studies to assess efficacy and safety profiles.
- Drug Development : Exploring its potential as a lead compound for developing new therapeutics targeting specific diseases.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl (2-amino-3-fluorophenyl)carbamate serves as an important intermediate in the synthesis of pharmaceuticals, particularly proton pump inhibitors (PPIs). It is a key precursor for compounds like vonoprazan, which is used to treat gastric acid-related disorders. The compound's structure allows it to effectively inhibit the proton pump, thereby reducing gastric acid secretion and providing therapeutic benefits for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) .
Synthesis of Proton Pump Inhibitors
The synthesis of this compound involves several steps that optimize yield and purity. A notable method includes dissolving the compound in an organic solvent and reacting it with sodium hydride and pyridine sulfonyl chloride under controlled conditions. This process enhances the efficiency of producing high-purity intermediates suitable for industrial applications .
Biological Applications
In biological research, this compound can act as a probe or ligand in biochemical studies. Its ability to interact with specific molecular targets makes it valuable for studying enzyme activities or receptor interactions. Such interactions are crucial for understanding drug mechanisms and developing new therapeutic agents .
Industrial Applications
Beyond its pharmaceutical uses, this compound has potential applications in the production of specialty chemicals and materials. Its versatility as a chemical intermediate allows for the development of various derivatives that can be tailored for specific industrial purposes .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The structural analogs of tert-butyl (2-amino-3-fluorophenyl)carbamate primarily differ in the type and position of substituents on the phenyl ring. These variations significantly influence reactivity, solubility, and biological activity.
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Solubility: The difluoro-substituted analog (tert-butyl (3-amino-2,6-difluorophenyl)carbamate) shows lower aqueous solubility due to increased hydrophobicity, whereas the iodo- and chloro-substituted derivatives (e.g., CAS 1018450-35-5) are primarily used in non-polar media .
- Crystallinity: this compound forms stable crystalline structures, aiding in X-ray diffraction studies. The methyl-substituted variant, however, often requires co-crystallization agents .
Preparation Methods
Boc Protection of 2-Amino-3-fluorophenyl Derivatives
The most straightforward approach to prepare tert-butyl (2-amino-3-fluorophenyl)carbamate involves the protection of the amino group of 2-amino-3-fluorophenyl compounds with di-tert-butyl dicarbonate (Boc2O). This reaction is typically carried out under mild basic conditions to selectively introduce the Boc group without affecting the fluorine substituent on the aromatic ring.
$$
\text{2-amino-3-fluorophenyl compound} + \text{di-tert-butyl dicarbonate} \xrightarrow{\text{base}} \text{this compound}
$$
- The base commonly used includes triethylamine or sodium bicarbonate.
- The reaction is typically performed in solvents like dichloromethane or acetonitrile at room temperature.
- The Boc protection stabilizes the amino group for subsequent synthetic transformations.
Multi-Step Synthesis via Fluorophenylalanine Derivatives
A more elaborate and stereoselective preparation method involves starting from fluorinated phenylalanine derivatives, as detailed in a 2003 study describing the preparation of related Boc-protected fluorophenylalanine compounds on a multikilogram scale.
- Starting from S-BOC-(3-fluorophenyl)alanine, conversion to the Weinreb amide intermediate.
- Reaction of the Weinreb amide with 2-(2-1,3-dioxanyl)ethylmagnesium bromide to form a ketoacetal intermediate.
- Oxidative opening of the acetal group by ozonolysis followed by selective reduction to yield the desired Boc-protected amino acid derivative.
- Intramolecular cyclization steps to control stereochemistry and formation of oxazolidinone intermediates.
- Final hydrolysis and treatment with di-tert-butyl dicarbonate to yield this compound.
This process is notable for:
- Use of inexpensive reagents.
- Mild reaction conditions.
- High overall yields.
- Scalability to multikilogram quantities.
Carbamate Formation via Coupling with tert-Butyl Hydroxycarbamate and DCC
Another approach involves the coupling of 2-(2-fluorophenyl)acetic acid derivatives with tert-butyl hydroxycarbamate using dicyclohexylcarbodiimide (DCC) as a coupling agent.
| Reagents | Amount (mmol) | Conditions | Yield (%) | Product Form |
|---|---|---|---|---|
| 2-(2-fluorophenyl)acetic acid | 2.0 | Coupling with tert-butyl hydroxycarbamate and DCC in dichloromethane | 88 | Colorless oil |
| tert-butyl hydroxycarbamate | 2.0 | Room temperature | ||
| Dicyclohexylcarbodiimide (DCC) | 2.0 | Stirring for several hours |
- The product is purified by silica gel chromatography using ethyl acetate/hexane mixtures.
- This method provides high yields and good purity.
- The approach is versatile and applicable to various substituted phenylacetic acids.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Boc Protection of 2-amino-3-fluorophenyl | 2-amino-3-fluorophenyl compound | Di-tert-butyl dicarbonate, base | High | Simple, direct protection |
| Multi-step from fluorophenylalanine | S-BOC-(3-fluorophenyl)alanine | Weinreb amide, Grignard reagents, ozonolysis, selective reductions | High | Stereoselective, scalable, multi-step |
| Coupling with tert-butyl hydroxycarbamate | 2-(2-fluorophenyl)acetic acid | DCC, tert-butyl hydroxycarbamate | ~88 | Efficient coupling, mild conditions |
Q & A
Q. Critical parameters :
- pH control : Excess base may deprotonate the aromatic amine, reducing reactivity.
- Moisture sensitivity : Boc anhydride is moisture-sensitive; reactions require inert atmospheres.
- Yield optimization : Monitor reaction progress via TLC or HPLC to avoid overprotection or decomposition.
Example : For analogous Boc-protected fluorinated amines, yields >80% are achieved with stoichiometric Boc anhydride and 1.2 equiv of base in DCM at 25°C .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Advanced: How can SHELX software improve crystallographic refinement of this compound derivatives?
Answer:
SHELXL is critical for refining crystal structures:
Data Input : Import intensity data (HKL format) and assign space groups using SHELXS .
Refinement Cycles :
- Use
L.S.(least-squares) to minimize residuals (R1, wR2). - Apply restraints for disordered tert-butyl or fluorine positions.
Validation : Check for overfitting using Rint and GooF (Goodness-of-Fit) metrics .
Q. Challenges :
- Disorder in bulky groups : Apply
SIMUandDELUrestraints to model tert-butyl thermal motion . - Anisotropic displacement : Refine fluorine atoms anisotropically to account for electron density distortions .
Case Study : For a Boc-protected fluorophenyl derivative, SHELXL achieved R1 = 3.2% using high-resolution (<1.0 Å) data .
Advanced: How do researchers resolve contradictory data in optimizing fluorinated carbamate synthesis?
Answer:
Contradictions often arise from competing reaction pathways (e.g., overprotection vs. decomposition):
Design of Experiments (DoE) : Systematically vary temperature, solvent, and stoichiometry to identify optimal conditions .
In-situ Monitoring : Use FTIR or Raman spectroscopy to track Boc anhydride consumption .
Computational Modeling : Calculate activation energies for competing pathways using DFT (e.g., Gaussian 16).
Example : A study on fluorinated carbamates found that DCM outperformed THF due to reduced nucleophilic interference, increasing yields from 65% to 82% .
Intermediate/Advanced: What is the impact of fluorine substitution at the 3-position on reactivity and stability?
Answer:
Fluorine’s electronegativity and steric effects influence:
- Reactivity :
- Electrophilic substitution : Fluorine deactivates the ring, directing incoming groups to the 4-position .
- Hydrolytic stability : The Boc group’s stability decreases in acidic media (e.g., TFA deprotection at 0°C vs. RT) .
- Crystallinity : Fluorine enhances crystal packing via C-F···H or F···π interactions .
Q. Comparison with Analogues :
| Substituent | Reactivity (Boc Deprotection) | Melting Point (°C) |
|---|---|---|
| 3-F | Faster (TFA, 0°C, 1 hr) | 103–106 |
| 3-Cl | Slower (TFA, RT, 2 hr) | 98–101 |
Safety: What protocols are critical for handling this compound?
Answer:
- Storage : Protect from light and moisture at 2–8°C in sealed containers .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
